molecular formula C7H4BrClF3N B1412092 5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine CAS No. 1227516-61-1

5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine

Cat. No. B1412092
M. Wt: 274.46 g/mol
InChI Key: MOZMKHLLYTXALM-UHFFFAOYSA-N
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Description

5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine, also known as 5-BCTFP, is a heterocyclic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, and has been used in the synthesis of other compounds and in the study of their properties.

Scientific Research Applications

Spectroscopic Characterization

5-Bromo-2-(trifluoromethyl)pyridine, closely related to the compound , has been spectroscopically characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Studies involving density functional theory (DFT) were applied to understand its geometric structure and vibrational frequencies. These studies are crucial in understanding the optical properties and potential applications of such compounds in various fields including material science and pharmaceuticals (Vural & Kara, 2017).

Biological Evaluation

Research on derivatives of bromo- and chloromethylpyridine, which are structurally similar to the compound , has involved their synthesis and evaluation against various tumor-cell lines and viruses. However, these studies have not found marked biological activity in these compounds (Hemel et al., 1994).

Functionalization and Metalations

The functionalization and metalations of bromo- and chloro(trifluoromethyl)pyridines, which are structurally related to 5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine, have been extensively studied. These processes enable the conversion of these compounds into various carboxylic acids, demonstrating their utility in synthetic chemistry (Cottet et al., 2004).

Synthesis and Structural Analysis

The synthesis and structural characterization of derivatives of trifluoromethyl-pyridine have been explored in the context of potential applications in drug development and material sciences. Studies have delved into understanding the crystal structure and molecular interactions of these compounds (Chernov'yants et al., 2011).

Synthesis for Industrial Application

Efforts have been made to synthesize derivatives of bromo- and chloromethylpyridine, aiming to simplify reaction processes, increase yield, and enhance purity. This is significant for industrialized production, indicating the compound's utility in large-scale applications (Pei-w, 2015).

properties

IUPAC Name

5-bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-4-1-5(7(10,11)12)6(2-9)13-3-4/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZMKHLLYTXALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(chloromethyl)-3-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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